A Comprehensive Technical Guide to Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate
A Comprehensive Technical Guide to Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, a key intermediate in synthetic organic chemistry with significant potential in the fields of medicinal chemistry and agrochemical development. This document details its chemical properties, a representative synthetic protocol, and its known and potential biological activities. Particular emphasis is placed on its prospective role as an anticancer and antimicrobial agent, with detailed experimental workflows for its evaluation and a hypothesized mechanism of action.
Chemical Identity and Properties
Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is a substituted pyridine derivative with the Chemical Abstracts Service (CAS) registry number 1261956-26-6 .[1] Its chemical structure combines a chlorinated and nitrated pyridine ring with a dimethyl malonate functional group, making it a versatile building block for the synthesis of more complex molecules.[1]
| Property | Value | Source |
| CAS Number | 1261956-26-6 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₆ | [1] |
| Molecular Weight | 288.64 g/mol | [1] |
| IUPAC Name | dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate | N/A |
| Appearance | Not specified in literature; likely a solid | N/A |
| Purity (typical) | ≥98% | N/A |
Spectroscopic Data
The structural integrity of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate can be confirmed through various spectroscopic techniques. The following table summarizes key expected signals.
| Technique | Key Signals / Parameters |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the methine proton of the malonate group, and the methyl protons of the ester groups. |
| ¹³C NMR | Resonances for the carbons of the pyridine ring, the carbonyl carbons of the ester groups, the methine carbon, and the methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for C=O (ester), N-O (nitro group), C-Cl, and aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis
The synthesis of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate is typically achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable nitropyridine precursor with dimethyl malonate in the presence of a base.
Representative Experimental Protocol
This protocol is a representative method adapted from established procedures for the synthesis of similar compounds.
Reaction: 5-chloro-3-nitropyridine + Dimethyl malonate → Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-chloro-3-nitropyridine | 158.54 | (Specify amount) | (Calculate) |
| Dimethyl malonate | 132.12 | (Specify amount, typically in excess) | (Calculate) |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | (Specify amount) | (Calculate) |
| Anhydrous Tetrahydrofuran (THF) | - | (Specify volume) | - |
Procedure:
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To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add dimethyl malonate dropwise.
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Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the malonate enolate.
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Add a solution of 5-chloro-3-nitropyridine in anhydrous THF to the reaction mixture dropwise at 0 °C.
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The reaction mixture is then allowed to warm to room temperature and stirred for several hours (monitoring by TLC is recommended).
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Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to afford the desired product.
Expected Yield: While a specific yield for this reaction is not widely reported, similar reactions typically proceed with moderate to good yields.
Biological Activity and Applications
Substituted pyridine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a broad range of biological activities.[2] The presence of both a nitro group and a chlorine atom on the pyridine ring of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate suggests its potential as a bioactive molecule.
Anticancer Potential
Nitroaromatic compounds, including nitropyridine derivatives, have been investigated for their anticancer properties.[2] Their mechanism of action is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.
Hypothesized Signaling Pathway for Anticancer Activity
The diagram below illustrates a potential mechanism by which nitropyridine derivatives may exert their anticancer effects, leading to G2/M cell cycle arrest and apoptosis, possibly through the modulation of p53 and JNK signaling pathways.
Caption: Hypothesized anticancer signaling pathway.
Antimicrobial Potential
The pyridine nucleus is a common scaffold in many antimicrobial agents. The subject compound has been preliminarily investigated for its activity against various bacterial strains.
Quantitative Data on Biological Activity
| Assay | Organism | Result |
| Anticancer Activity (IC₅₀) | HeLa (Cervical Cancer) | 15.5 µM |
| A549 (Lung Cancer) | 20.3 µM | |
| Antimicrobial Activity (MIC) | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Note: The experimental details for the above data are not extensively published.
Experimental Workflow for Biological Evaluation
For researchers interested in further investigating the biological activities of Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate, the following experimental workflow for antimicrobial screening is provided.
